molecular formula C13H20O2 B2672389 2-[({6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}methoxy)methyl]oxirane CAS No. 1005266-30-7

2-[({6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}methoxy)methyl]oxirane

Cat. No.: B2672389
CAS No.: 1005266-30-7
M. Wt: 208.301
InChI Key: RBGNHUKDHOJNTP-UHFFFAOYSA-N
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Description

This compound is related to the class of organic compounds known as bicyclic monoterpenoids . These are monoterpenes containing exactly two rings, which are fused together .


Molecular Structure Analysis

The molecular structure of similar compounds shows that they have a bicyclic ring structure with a methoxy group attached .


Physical and Chemical Properties Analysis

This compound is likely to be a liquid at room temperature, similar to other compounds in its class .

Scientific Research Applications

Polymer Synthesis

Oxiranes, including compounds structurally related to 2-[({6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}methoxy)methyl]oxirane, have been extensively studied for their role in polymer synthesis. For instance, the ring-opening polymerization of a 2,3-disubstituted oxirane led to the formation of polyethers with unique structural properties, demonstrating the potential of oxiranes in creating polymers with specific conformations and interactions, such as intramolecular charge transfer interactions (Merlani et al., 2015). This process underscores the versatility of oxirane derivatives in engineering novel polymeric materials with potential applications in various industries.

Material Science and Engineering

Oxirane compounds play a crucial role in material science, particularly in the development of composite materials and coatings. A novel polynorbornene bearing a polar, pendant, ester-bridged epoxy group was synthesized via living ring-opening metathesis polymerization (ROMP), showcasing the ability to produce organosoluble polymers with active epoxy groups for applications in photoresists, UV curing, and elastomers (Liaw et al., 2006). This highlights the potential of oxirane derivatives in creating high-performance materials tailored for specific functionalities.

Chemical Synthesis and Organic Chemistry

In organic chemistry, oxirane derivatives, similar to the one , are crucial intermediates in various synthetic routes. The reaction of myrtenal with dimethylamide of chloroacetic acid under the conditions of Darzens reaction produced compounds that underline the versatility and reactivity of oxirane derivatives in synthesizing complex organic molecules with potential applications in pharmaceuticals, agrochemicals, and materials science (Nuretdinov et al., 1995).

Environmental and Analytical Applications

The development of sensitive assays for the analysis of organophosphorus insecticides in fruit samples demonstrates another facet of oxirane derivatives' utility. An enzyme-linked immunosorbent assay (ELISA) established for the determination of fenthion, using synthesized haptens related to oxirane structures, indicated low mutagenic potentials and strong analytical performance, suggesting their importance in environmental monitoring and safety assessments (Zhang et al., 2008).

Properties

IUPAC Name

2-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methoxymethyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-13(2)10-4-3-9(12(13)5-10)6-14-7-11-8-15-11/h3,10-12H,4-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGNHUKDHOJNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)COCC3CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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